molecular formula C18H24N8 B12244516 9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12244516
M. Wt: 352.4 g/mol
InChI Key: GJZTYOQNOVKTHA-UHFFFAOYSA-N
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Description

9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

    Formation of the Purine Ring: The purine ring is formed through a cyclization reaction involving the condensation of an amine with a formamide derivative.

    Ethylation: The final step involves the ethylation of the purine ring using an ethylating agent such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or purine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Piperazine, amines, halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine or purine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with enzymes and receptors makes it a valuable tool in the study of biochemical pathways.

Medicine

In medicine, 9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is investigated for its potential therapeutic applications. It has shown promise as an anti-cancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of 9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
  • N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine
  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which allows for unique interactions with biological targets. This specificity can lead to higher efficacy and selectivity in its biological applications, making it a valuable compound in both research and therapeutic contexts.

Properties

Molecular Formula

C18H24N8

Molecular Weight

352.4 g/mol

IUPAC Name

9-ethyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C18H24N8/c1-4-24-12-22-15-17(24)20-11-21-18(15)26-9-7-25(8-10-26)14-5-6-19-16(23-14)13(2)3/h5-6,11-13H,4,7-10H2,1-3H3

InChI Key

GJZTYOQNOVKTHA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)C(C)C

Origin of Product

United States

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